molecular formula C10H16O B1254927 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- CAS No. 27841-22-1

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-

Cat. No.: B1254927
CAS No.: 27841-22-1
M. Wt: 152.23 g/mol
InChI Key: MGJVBPPEWVKZTN-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- (CAS 27841-22-1) is a versatile chemical intermediate with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . Its unique structure makes it a valuable building block in organic synthesis, particularly for constructing complex molecules. This compound is commonly used in the research and development of various products, including pharmaceuticals, agrochemicals, and fragrances . It also finds application in the development of specialized polymers and other fine chemicals, contributing to innovation across multiple industries . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

4-propan-2-ylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h5,7-9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVBPPEWVKZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575474
Record name 4-(Propan-2-yl)cyclohex-3-ene-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27841-22-1
Record name 4-Isopropyl-3-cyclohexene-1-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Propan-2-yl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)cyclohex-3-ene-1-carbaldehyde
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Record name 4-ISOPROPYL-3-CYCLOHEXENE-1-CARBALDEHYDE
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Preparation Methods

Cyclohexene Ring Formation via Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for constructing the cyclohexene core. A conjugated diene (e.g., 1,3-butadiene) reacts with a dienophile containing the aldehyde and isopropyl groups.

Typical Conditions :

  • Dienophile: Acrolein derivatives functionalized with isopropyl groups.

  • Solvent: Dichloromethane or toluene.

  • Temperature: 80–120°C under inert atmosphere.

  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) improve regioselectivity .

Example Reaction :

Isoprene+4-IsopropylacroleinAlCl3,Toluene3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-\text{Isoprene} + \text{4-Isopropylacrolein} \xrightarrow{\text{AlCl}_3, \text{Toluene}} \text{3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-}

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Temperature90°CMaximizes cycloaddition
Catalyst Loading5 mol%Balances rate and side reactions
Reaction Time12–24 hrsEnsures completion

Oxidation of Substituted Cyclohexenols

Primary alcohols on the cyclohexene ring are oxidized to aldehydes using selective oxidizing agents.

Reagents and Conditions :

  • PCC (Pyridinium Chlorochromate) : Mild conditions prevent over-oxidation to carboxylic acids.

    • Solvent: Dichloromethane.

    • Temperature: 0–25°C.

    • Yield: 60–75% .

  • MnO₂ : Suitable for industrial-scale oxidation.

    • Solvent: Acetone.

    • Temperature: 40–60°C.

    • Yield: 50–65% .

Substrate Preparation :
The precursor alcohol, 4-isopropyl-3-cyclohexen-1-ol, is synthesized via Grignard addition to cyclohexenone derivatives:

Cyclohexenone+Isopropylmagnesium bromide4-Isopropylcyclohexenol\text{Cyclohexenone} + \text{Isopropylmagnesium bromide} \rightarrow \text{4-Isopropylcyclohexenol}

Industrial Challenges :

  • Catalyst recovery in MnO₂-based processes.

  • PCC cost limits large-scale use.

Hydroformylation of Cyclohexene Derivatives

Transition-metal-catalyzed hydroformylation introduces the aldehyde group directly onto the cyclohexene ring.

Catalytic Systems :

CatalystLigandPressure (CO/H₂)Aldehyde Selectivity
Rhodium (Rh)Biphephos20–30 bar85–90%
Cobalt (Co)Triphenylphosphine50–100 bar70–75%

Mechanism :

Cyclohexene+CO+H2Rh catalyst3-Cyclohexene-1-carboxaldehyde\text{Cyclohexene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{3-Cyclohexene-1-carboxaldehyde}

Isopropyl groups are introduced via pre-functionalized alkenes or post-synthesis alkylation.

Limitations :

  • Rhodium catalysts are cost-prohibitive for large-scale production.

  • Competing isomerization reduces yield.

Aldol Condensation for Ring Functionalization

Aldol reactions construct the cyclohexene backbone while installing the aldehyde and isopropyl groups.

Base-Catalyzed Pathway :

  • Base : NaOH or KOH in ethanol/water.

  • Reactants : Ketones (e.g., 4-isopropylcyclohexanone) and aldehydes.

  • Conditions : Reflux at 80°C for 8–12 hrs .

Acid-Catalyzed Pathway :

  • Acid : HCl or H₂SO₄.

  • Reactants : Enolizable aldehydes and ketones.

  • Yield : 55–70% due to side product formation.

Example :

4-Isopropylcyclohexanone+Formaldehyde3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-\text{4-Isopropylcyclohexanone} + \text{Formaldehyde} \rightarrow \text{3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-}

Industrial-Scale Production and Optimization

Commercial synthesis prioritizes cost-efficiency and scalability, often employing continuous-flow reactors.

Key Parameters :

ProcessConditionsPurityThroughput (kg/hr)
Continuous Diels-Alder100°C, 10 bar, Rh catalyst98%50–100
Oxidative Oxidation60°C, MnO₂, acetone recirculation95%30–80

Waste Management :

  • MnO₂ sludge from oxidation processes is filtered and recycled.

  • Volatile organic compounds (VOCs) are captured via condensation.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)ScalabilityEnvironmental Impact
Diels-Alder70–85120–150HighModerate (solvent use)
Alcohol Oxidation60–7590–110MediumHigh (metal waste)
Hydroformylation65–80200–250LowLow (catalyst reuse)
Aldol Condensation55–7080–100HighModerate (acid waste)

Emerging Techniques and Research Directions

  • Biocatalytic Routes : Engineered enzymes for stereoselective aldehyde formation (pilot-scale trials show 40% yield) .

  • Photocatalysis : Visible-light-driven oxidation reduces energy costs (laboratory-scale yields: 50–60%) .

  • Flow Chemistry : Microreactors enhance heat transfer and reaction control, boosting Diels-Alder yields to 90% .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The isopropyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry.

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to produce alcohols.
  • Substitution Reactions : The isopropyl group can participate in nucleophilic substitution reactions.

Biological Research

Potential Therapeutic Applications
Research indicates that 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- may possess various biological activities. Its interactions with biomolecules are of particular interest:

  • Antioxidant Activity : Studies have shown that compounds similar to this aldehyde exhibit significant antioxidant properties. For instance, a study using the DPPH radical scavenging assay demonstrated an IC50 value of 45.2 µg/mL for this compound, indicating its potential use in functional foods or supplements compared to established antioxidants like vitamin C (IC50 = 30.5 µg/mL) .
CompoundIC50 (µg/mL)
3-Cyclohexene-1-carboxaldehyde45.2
Vitamin C30.5
Butylated Hydroxytoluene (BHT)50.0
  • Anti-inflammatory Effects : In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines. For example, treatment with the compound in LPS-induced inflammation models resulted in a significant decrease in TNF-alpha production.
TreatmentTNF-alpha Level (pg/mL)
Control200
LPS Only350
LPS + Compound150

Industrial Applications

Fragrance and Flavor Industry
3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- is utilized in the production of fragrances and flavors due to its pleasant aroma profile. It is often incorporated into formulations for perfumes and scented products, enhancing their olfactory appeal.

Safety and Sensitization

While exploring its applications, it is crucial to consider the safety profile of this compound. Certain derivatives have been identified as potential allergens. Studies indicate that exposure may lead to sensitization reactions in susceptible individuals; approximately 2% of patients with eczema showed allergic reactions to structurally similar compounds .

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The isopropyl group may also influence the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- is unique due to the presence of the isopropyl group, which can significantly influence its chemical reactivity and interactions compared to similar compounds. This structural difference can lead to variations in its applications and effectiveness in various chemical and biological processes.

Biological Activity

Overview

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, with the molecular formula C10H16O, is an organic compound notable for its structural features, including an aldehyde functional group and an isopropyl substituent. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

The compound is characterized by its reactivity owing to the aldehyde group, which can engage in various chemical reactions such as oxidation and reduction. The presence of the isopropyl group influences its overall biological activity and interaction with biomolecules.

The biological activity of 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, potentially resulting in various biological effects.

Antioxidant Activity

Research indicates that compounds similar to 3-Cyclohexene-1-carboxaldehyde exhibit significant antioxidant properties. The ability to scavenge free radicals plays a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. For instance, studies have shown that certain derivatives can effectively reduce reactive oxygen species (ROS) levels in cellular models .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For example, extracts containing similar compounds have demonstrated a reduction in inflammation markers in animal models .

Sensitization and Allergenicity

While exploring the safety profile of 3-Cyclohexene-1-carboxaldehyde, it is essential to note that related compounds have been identified as contact allergens. Studies indicate that exposure can lead to sensitization reactions in susceptible individuals. For instance, a study highlighted that around 2% of patients with eczema showed allergic reactions to structurally similar compounds .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various cyclohexene derivatives using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like vitamin C, suggesting their potential use in functional foods or supplements.

CompoundIC50 (µg/mL)
3-Cyclohexene-1-carboxaldehyde45.2
Vitamin C30.5
Butylated Hydroxytoluene (BHT)50.0

Case Study 2: Anti-inflammatory Mechanism

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 3-Cyclohexene-1-carboxaldehyde resulted in a significant decrease in TNF-alpha production. This suggests its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Level (pg/mL)
Control200
LPS Only350
LPS + Compound150

Q & A

Q. How can 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- be synthesized in a laboratory setting?

Methodological Answer : The compound is synthesized via the reaction of propanedioic acid, (3-methyl-2-butenyl)-2-propenyl-, dimethyl ester with appropriate reagents under controlled conditions. A catalyst (e.g., acid or base) is required, and the reaction typically proceeds at 60–80°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde group. Purification involves fractional distillation or column chromatography to achieve >95% purity .

Q. What are the primary chemical reactions involving the aldehyde group in this compound?

Methodological Answer : The aldehyde group undergoes:

  • Oxidation : Using KMnO₄ or CrO₃ to yield carboxylic acids.
  • Reduction : With NaBH₄ or LiAlH₄ to produce alcohols.
  • Nucleophilic addition : Reactions with Grignard reagents or amines to form secondary alcohols or imines.
    Reaction conditions (solvent, temperature) must be optimized to avoid side reactions with the cyclohexene ring .

Q. What experimental assays are used to evaluate its antioxidant activity?

Methodological Answer : The DPPH radical scavenging assay is commonly employed. Dissolve the compound in ethanol (1–100 µg/mL), mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ (concentration scavenging 50% radicals). For example, the compound has an IC₅₀ of 45.2 µg/mL, compared to Vitamin C (30.5 µg/mL) and BHT (50.0 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer : Discrepancies may arise from:

  • Concentration-dependent effects : Test multiple concentrations (e.g., 10–200 µg/mL) to identify thresholds.
  • Assay interference : Use orthogonal assays (e.g., ABTS, FRAP) and validate via cellular ROS detection (e.g., DCFH-DA fluorescence).
  • Structural analogs : Compare with derivatives lacking the isopropyl group to isolate functional group contributions .

Q. What is the impact of stereochemistry on its reactivity and biological interactions?

Methodological Answer : The trans isomer (4-propan-2-ylcyclohexane-1-carbaldehyde) exhibits distinct physicochemical properties. Use chiral HPLC or NMR (NOESY) to resolve stereoisomers. For biological studies, compare enantiomers in receptor-binding assays (e.g., molecular docking with cyclooxygenase-2) to assess stereochemical influence on activity .

Q. How does the compound interact with biomolecular targets (e.g., proteins) at the atomic level?

Methodological Answer : The aldehyde group forms Schiff bases with lysine residues in proteins. To study this:

  • Perform X-ray crystallography or cryo-EM to visualize adducts.
  • Use mass spectrometry (LC-MS/MS) to identify modified peptides.
  • Conduct molecular dynamics simulations to predict binding stability .

Q. What strategies mitigate its potential allergenicity in biomedical applications?

Methodological Answer :

  • Structural modification : Replace the aldehyde group with a less reactive moiety (e.g., carboxylic acid) while retaining bioactivity.
  • QSAR modeling : Predict allergenicity using tools like DEREK or TIMES-SS.
  • In chemico assays : Test covalent binding to glutathione (OECD 442C) to assess sensitization potential .

Q. How can researchers validate purity and stability for long-term studies?

Methodological Answer :

  • Analytical methods : GC-MS (for volatile impurities), HPLC-UV/ELSD (purity >99%), and ¹H/¹³C NMR (structural integrity).
  • Stability testing : Store samples at –20°C under argon; monitor degradation via accelerated aging (40°C/75% RH for 6 months) .

Comparative and Mechanistic Questions

Q. How does the isopropyl group influence reactivity compared to methyl or ethenyl substituents?

Methodological Answer : The isopropyl group increases steric hindrance, reducing nucleophilic attack at the cyclohexene ring. Compare reaction rates with 3-Cyclohexene-1-carboxaldehyde, 4-methyl- (methyl substituent) using kinetic studies (e.g., SN2 reactions with NaCN). The isopropyl group also enhances lipophilicity (logP = 2.8 vs. 2.1 for methyl analog), affecting membrane permeability in cellular assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-
Reactant of Route 2
3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-

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